

N-dodecyl-pSar25 LNPs vs. Conventional Stealth Lipids: A Comparative Guide

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Compound of Interest

Compound Name: N-dodecyl-pSar25

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The landscape of lipid nanoparticle (LNP) technology is rapidly evolving, with a continuous search for novel excipients that can enhance delivery efficiency and safety. While polyethylene glycol (PEG) has long been the gold standard for creating "stealth" nanoparticles that evade the immune system and prolong circulation, concerns over PEG immunogenicity have spurred the development of alternatives. This guide provides a comprehensive comparison of LNPs formulated with N-dodecyl-polysarcosine25 (**N-dodecyl-pSar25**), a promising alternative, against those formulated with traditional PEGylated lipids.

Executive Summary

Polysarcosine (pSar), a polypeptoid of N-methylated glycine, is emerging as a viable substitute for PEG in LNP formulations.[1][2] Studies have demonstrated that LNPs incorporating pSar lipids can maintain or even enhance mRNA delivery efficiency while potentially offering a better safety profile due to reduced immunogenicity.[2][3] This guide presents a side-by-side comparison of the physicochemical properties and in vivo performance of **N-dodecyl-pSar25** LNPs and PEG-LNPs, supported by experimental data and detailed protocols.

Data Presentation

Physicochemical Characterization of LNPs

The fundamental characteristics of LNPs, including particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency, are critical determinants of their in vivo fate

and efficacy. The following tables summarize the properties of LNPs formulated with either **N-dodecyl-pSar25** or a conventional PEGylated lipid (DMG-PEG2000 or ALC-0159) in two different ionizable lipid systems: SM-102 and ALC-0315.

Table 1: Physicochemical Properties of SM-102 based LNPs

Stealth Lipid	Particle Size (nm)	PDI	Zeta Potential (mV)	Encapsulation Efficiency (%)
DMG-PEG2000	~80	~0.1	Slightly Positive	>90
N-dodecyl-pSar25	~85	~0.1	Slightly Positive	>90

Table 2: Physicochemical Properties of ALC-0315 based LNPs

Stealth Lipid	Particle Size (nm)	PDI	Zeta Potential (mV)	Encapsulation Efficiency (%)
ALC-0159	~80	~0.1	Slightly Negative	>90
N-dodecyl-pSar25	~90	~0.1	Slightly Negative	>90

Note: The data presented are approximate values synthesized from published studies. Actual values may vary based on specific formulation parameters and measurement techniques.[\[4\]](#)[\[5\]](#)

In Vivo Performance: mRNA Delivery

The ultimate test of an LNP formulation is its ability to effectively deliver its payload to the target tissue and elicit the desired biological response. The following table summarizes the in vivo mRNA delivery efficiency of LNPs formulated with **N-dodecyl-pSar25** versus PEGylated lipids after intramuscular administration in mice. The data is presented as the relative fold change in luminescence (for luciferase mRNA) or protein expression.

Table 3: In Vivo mRNA Delivery Efficiency

Ionizable Lipid System	Stealth Lipid	Relative mRNA Expression (Fold Change vs. PEG-LNP)
SM-102	N-dodecyl-pSar25	~1 (Comparable)
ALC-0315	N-dodecyl-pSar25	>5 (Significantly Higher)

Note: These results highlight that the performance of the stealth lipid can be dependent on the overall lipid composition of the LNP.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

LNP Formulation

LNPs are typically formulated using a rapid mixing technique, such as microfluidics, to ensure uniform particle formation.

Materials:

- Ionizable lipid (e.g., SM-102 or ALC-0315) dissolved in ethanol.
- Helper lipid (e.g., DSPC) dissolved in ethanol.
- Cholesterol dissolved in ethanol.
- Stealth lipid (e.g., DMG-PEG2000, ALC-0159, or **N-dodecyl-pSar25**) dissolved in ethanol.
- mRNA dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0).
- Microfluidic mixing device (e.g., NanoAssemblr™).

Procedure:

- Prepare the lipid mixture by combining the ionizable lipid, helper lipid, cholesterol, and stealth lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

- Prepare the aqueous phase by dissolving the mRNA in the low pH buffer.
- Set the flow rates on the microfluidic device, typically with a higher flow rate for the aqueous phase than the lipid phase (e.g., 3:1 ratio).
- Load the lipid mixture and the mRNA solution into separate syringes and mount them on the syringe pumps of the microfluidic device.
- Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA, forming the LNPs.
- Collect the resulting LNP solution.
- Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

Physicochemical Characterization

a. Particle Size and Polydispersity Index (PDI):

- Method: Dynamic Light Scattering (DLS).
- Instrument: Malvern Zetasizer or similar.
- Procedure:
 - Dilute the LNP sample in PBS.
 - Transfer the diluted sample to a cuvette.
 - Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
 - Measure the fluctuations in scattered light intensity to determine the hydrodynamic diameter (particle size) and the PDI, which indicates the uniformity of the particle size distribution.

b. Zeta Potential:

- Method: Electrophoretic Light Scattering (ELS).

- Instrument: Malvern Zetasizer or similar.
- Procedure:
 - Dilute the LNP sample in a low ionic strength buffer.
 - Load the sample into a specialized zeta potential cell.
 - Apply an electric field and measure the velocity of the particles.
 - The zeta potential is calculated from the particle velocity and is an indicator of the surface charge of the LNPs.

c. mRNA Encapsulation Efficiency:

- Method: RiboGreen Assay.
- Reagents: Quant-iT™ RiboGreen™ RNA Assay Kit or similar.
- Procedure:
 - Prepare two sets of LNP samples.
 - To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA.
 - Leave the other set intact to measure the amount of unencapsulated, external mRNA.
 - Add the RiboGreen reagent to both sets of samples. This dye fluoresces upon binding to RNA.
 - Measure the fluorescence intensity using a plate reader.
 - Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

In Vivo mRNA Delivery

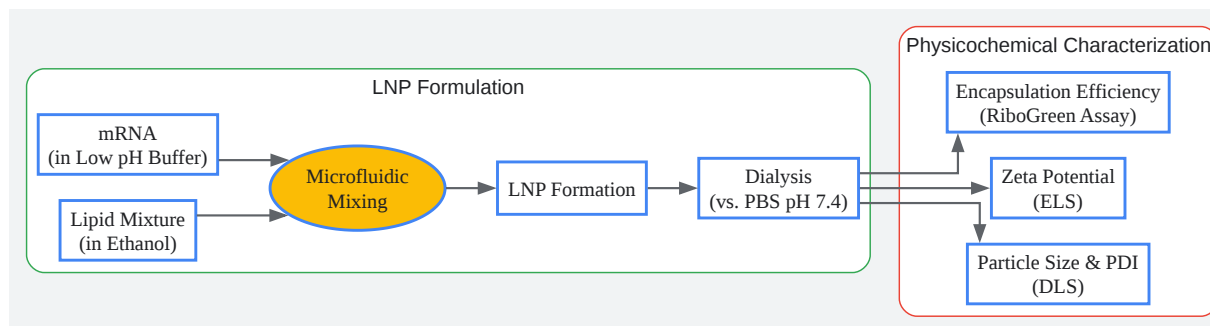
Animal Model:

- C57BL/6 mice are commonly used.

Procedure:

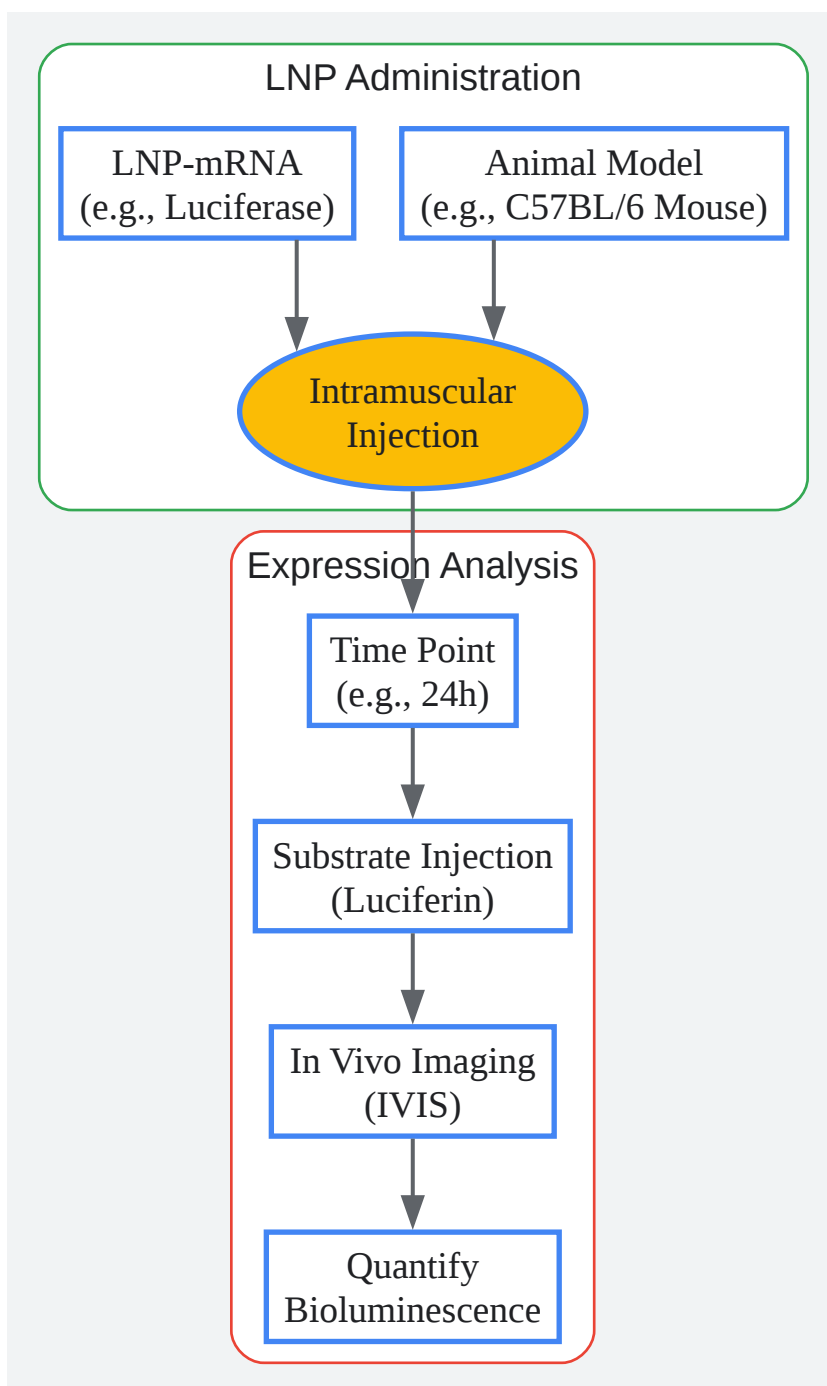
- Formulate LNPs encapsulating a reporter mRNA, such as firefly luciferase or a secreted protein like erythropoietin (EPO).
- Administer the LNPs to the mice via the desired route (e.g., intramuscular injection).
- At a predetermined time point (e.g., 6, 24, or 48 hours post-injection), assess the level of protein expression.
- For luciferase:
 - Inject the mice with a luciferin substrate.
 - Image the mice using an in vivo imaging system (IVIS) to quantify the bioluminescence signal in the target tissue.
- For secreted proteins (e.g., EPO):
 - Collect blood samples from the mice.
 - Quantify the concentration of the secreted protein in the plasma using an enzyme-linked immunosorbent assay (ELISA).

Mandatory Visualization



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Caption: LNP Formulation and Characterization Workflow.



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Caption: In Vivo mRNA Delivery Evaluation Workflow.

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